BMY 7378 dihydrochloride
BMY 7378 dihydrochloride
5-HT1A partial agonist (IC50 = 0.8 nM). Potent and selective α1D adrenoceptor antagonist (Ki values are 2, 600 and 800 nM at α1D, α1B and α1A receptors, respectively). Shows antihypertensive activity.
BMY 7378 is an antagonist of the α2C-adrenoceptor and α1D-adrenoceptor with pKi values of 6.54 and 8.2, respectively, that has been used in functional systems to assess the contribution of these receptors in vascular smooth muscle contraction. It also acts as a partial agonist at the serotonin 5-HT1A receptor with a pKi value of 8.3.
BMY 7378 is an agonist at 5-HT1A receptors mediating hypotension and renal sympatho-inhibition in anaesthetised cats. BMY 7378 is also an alpha (2C)-adrenoceptor antagonist. BMY 7378 is a hypotensive agent in the rat, but that its actions are mediated, in part, by central 5-HT(1A) receptor stimulation in the adult and by a nonserotonergic mechanism in the young rat.
BMY 7378 is an antagonist of the α2C-adrenoceptor and α1D-adrenoceptor with pKi values of 6.54 and 8.2, respectively, that has been used in functional systems to assess the contribution of these receptors in vascular smooth muscle contraction. It also acts as a partial agonist at the serotonin 5-HT1A receptor with a pKi value of 8.3.
BMY 7378 is an agonist at 5-HT1A receptors mediating hypotension and renal sympatho-inhibition in anaesthetised cats. BMY 7378 is also an alpha (2C)-adrenoceptor antagonist. BMY 7378 is a hypotensive agent in the rat, but that its actions are mediated, in part, by central 5-HT(1A) receptor stimulation in the adult and by a nonserotonergic mechanism in the young rat.
Brand Name:
Vulcanchem
CAS No.:
21102-95-4
VCID:
VC0004301
InChI:
InChI=1S/C22H31N3O3.2ClH/c1-28-19-7-3-2-6-18(19)24-13-10-23(11-14-24)12-15-25-20(26)16-22(17-21(25)27)8-4-5-9-22;;/h2-3,6-7H,4-5,8-17H2,1H3;2*1H
SMILES:
COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)CC4(CCCC4)CC3=O.Cl.Cl
Molecular Formula:
C22H33Cl2N3O3
Molecular Weight:
458.4 g/mol
BMY 7378 dihydrochloride
CAS No.: 21102-95-4
VCID: VC0004301
Molecular Formula: C22H33Cl2N3O3
Molecular Weight: 458.4 g/mol
* For research use only. Not for human or veterinary use.

Description | 5-HT1A partial agonist (IC50 = 0.8 nM). Potent and selective α1D adrenoceptor antagonist (Ki values are 2, 600 and 800 nM at α1D, α1B and α1A receptors, respectively). Shows antihypertensive activity. BMY 7378 is an antagonist of the α2C-adrenoceptor and α1D-adrenoceptor with pKi values of 6.54 and 8.2, respectively, that has been used in functional systems to assess the contribution of these receptors in vascular smooth muscle contraction. It also acts as a partial agonist at the serotonin 5-HT1A receptor with a pKi value of 8.3. BMY 7378 is an agonist at 5-HT1A receptors mediating hypotension and renal sympatho-inhibition in anaesthetised cats. BMY 7378 is also an alpha (2C)-adrenoceptor antagonist. BMY 7378 is a hypotensive agent in the rat, but that its actions are mediated, in part, by central 5-HT(1A) receptor stimulation in the adult and by a nonserotonergic mechanism in the young rat. |
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CAS No. | 21102-95-4 |
Product Name | BMY 7378 dihydrochloride |
Molecular Formula | C22H33Cl2N3O3 |
Molecular Weight | 458.4 g/mol |
IUPAC Name | 8-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-8-azaspiro[4.5]decane-7,9-dione;dihydrochloride |
Standard InChI | InChI=1S/C22H31N3O3.2ClH/c1-28-19-7-3-2-6-18(19)24-13-10-23(11-14-24)12-15-25-20(26)16-22(17-21(25)27)8-4-5-9-22;;/h2-3,6-7H,4-5,8-17H2,1H3;2*1H |
Standard InChIKey | NIBOMXUDFLRHRV-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)CC4(CCCC4)CC3=O.Cl.Cl |
Canonical SMILES | COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)CC4(CCCC4)CC3=O.Cl.Cl |
Appearance | A crystalline solid |
Synonyms | 8-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-8-azaspiro(4.5)decane-7,9-dione BMY 7378 BMY-7378 |
Reference | 1. Eur J Pharmacol. 1990 Feb 13;176(3):331-40. Further investigation of the in vivo pharmacological properties of the putative 5-HT1A antagonist, BMY 7378. Sharp T(1), Backus LI, Hjorth S, Bramwell SR, Grahame-Smith DG. Author information: (1)MRC, Radcliffe Infirmary, Oxford, U.K. The present study examined the actions of the putative 5-HT1A antagonist BMY 7378 on central pre- and postsynaptic 5-HT1A function in the rat in vivo. Unlike the direct acting 5-HT1A agonist 8-hydroxy-2-(di-n-pro-pylamino)tetralin (8-OH-DPAT), BMY 7378 (0.25-5 mg/kg s.c.) did not induce the full postsynaptically mediated 5-HT behavioural syndrome (forepaw treading, head weaving, flat body posture hindlimb abduction). Indeed, the maximal 5-HT behavioural syndrome scores of BMY 7378 were about 10% of those for 8-OH-DPAT. Following pretreatment, however, BMY 7378 dose dependently (0.25-5 mg/kg s.c.) reduced to undetectable levels forepaw treading and head weaving induced by 8-OH-DPAT (0.75 mg/kg s.c.). BMY 7378 also inhibited stereotypy and locomotor activity induced by 0.5 mg/kg apomorphine although this effect was only statistically significant at the highest dose tested (5 mg/kg). In contrast to its apparent 5-HT1A antagonist properties in the behavioural experiments, BMY 7378 caused a marked and dose-dependent (0.01-1.0 mg/kg s.c.) decrease of 5-HT release in ventral hippocampus of the anaesthetized rat as detected by brain microdialysis. This effect of BMY 7378 had a similar onset and duration of action but with slightly reduced efficacy compared to that previously described for 8-OH-DPAT. As with 8-OH-DPAT, the inhibitory effect of BMY 7378 on 5-HT release was attenuated by pretreatment with the 5-HT1 receptor/beta-adrenoceptor antagonist pindolol (8 mg/kg s.c.) but not its counterpart propranolol (20 mg/kg s.c.). Pretreatment with a combination of the beta 1- and beta 2-adrenoceptor antagonists metoprolol (4 mg/kg s.c.) and ICI 118 551 (4 mg/kg s.c.), respectively, did not alter the 5-HT response to BMY 7378. From these data we conclude that BMY 7378 is a mixed agonist/antagonist at central 5-HT1A receptors. 2. Eur J Pharmacol. 1987 Jun 4;137(2-3):293-4. BMY 7378, a buspirone analog with high affinity, selectivity and low intrinsic activity at the 5-HT1A receptor in rat and guinea pig hippocampal membranes. |
PubChem Compound | 210172 |
Last Modified | Sep 13 2023 |
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